1H-Pyrrole, 2-(pentafluorophenyl)-

Organic field-effect transistors Crystal engineering π-stacking

1H-Pyrrole, 2-(pentafluorophenyl)- (CAS 147439-17-6) is a C2-aryl-substituted pyrrole bearing a perfluorinated phenyl ring, with molecular formula C₁₀H₄F₅N and a monoisotopic mass of 233.026 Da. The pentafluorophenyl (C₆F₅) substituent imparts strong electron-withdrawing character (σₚ ≈ 0.27–0.34 estimated from fluorinated analog series) and high lipophilicity (calculated LogP = 3.38) relative to non-fluorinated or partially fluorinated 2-arylpyrrole comparators.

Molecular Formula C10H4F5N
Molecular Weight 233.14 g/mol
CAS No. 147439-17-6
Cat. No. B12556400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 2-(pentafluorophenyl)-
CAS147439-17-6
Molecular FormulaC10H4F5N
Molecular Weight233.14 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C10H4F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h1-3,16H
InChIKeyZPASTXAQAXSFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentafluorophenyl)-1H-pyrrole (CAS 147439-17-6): Core Physicochemical & Structural Profile for Scientific Procurement


1H-Pyrrole, 2-(pentafluorophenyl)- (CAS 147439-17-6) is a C2-aryl-substituted pyrrole bearing a perfluorinated phenyl ring, with molecular formula C₁₀H₄F₅N and a monoisotopic mass of 233.026 Da . The pentafluorophenyl (C₆F₅) substituent imparts strong electron-withdrawing character (σₚ ≈ 0.27–0.34 estimated from fluorinated analog series) and high lipophilicity (calculated LogP = 3.38) relative to non-fluorinated or partially fluorinated 2-arylpyrrole comparators . First prepared via photo-induced electron-transfer pentafluorophenylation of pyrrole [1], the compound serves as a critical monomer and intermediate for synthesising corroles, porphyrinoids, BODIPY dyes, and π-conjugated oligomers for organic electronics applications [1][2].

Why 2-(Pentafluorophenyl)-1H-pyrrole Cannot Be Replaced by 2-Phenylpyrrole or Mono-Fluorinated Analogs: The Fluorine Effect on Electronic Structure, Packing, and Reactivity


The five-fold symmetric fluorination of the peripheral phenyl ring in 2-(pentafluorophenyl)-1H-pyrrole creates a fundamentally distinct electronic profile compared to 2-phenylpyrrole (CAS 3042-22-6) or 2-(4-fluorophenyl)pyrrole (CAS 110319-94-3). The cumulative inductive withdrawal of five fluorine atoms lowers both HOMO and LUMO energies without altering the HOMO–LUMO gap in conjugated oligomers, as directly measured by cyclic voltammetry and UV-vis spectroscopy [1]. This electronic modulation, combined with a LogP increase of approximately +0.7 versus 2-phenylpyrrole (LogP 2.68) [2] and +0.56 versus 2-(4-fluorophenyl)pyrrole (LogP 2.82) , alters solubility, aggregation behaviour, and interfacial charge-transfer kinetics in device-relevant environments. Critically, the C₆F₅ group engages in face-to-face aryl–perfluoroaryl π-stacking interactions that are structurally absent in non-fluorinated analogs, directly governing solid-state packing motifs and charge-carrier mobility [1]. Generic substitution with less or non-fluorinated analogs therefore fails to deliver the same combination of electronic tuning, supramolecular organization, and processing characteristics required for applications in organic field-effect transistors (OFETs), dye-sensitized solar cells (DSSCs), and tetrapyrrole macrocycle synthesis.

Quantitative Differentiation Evidence: 2-(Pentafluorophenyl)-1H-pyrrole vs. Closest Structural Analogs


Crystal Packing-Driven OFET Mobility: Pentafluorophenyl End-Cap Enables Hole Transport Where Phenyl Fails

In a direct head-to-head comparison within the same study, the unsymmetrical phenyl–pentafluorophenyl end-capped thiophene–pyrrole hexamer 5a exhibited a single-crystal OFET hole mobility of 4.1 × 10⁻² cm² V⁻¹ s⁻¹, whereas the symmetrical diphenyl end-capped analog 3a showed no measurable FET activity due to its herringbone-type packing structure that precludes effective charge transport [1]. X-ray crystallography confirmed that 5a adopts a partially π-stacked motif driven by dipole–dipole interactions between the electron-deficient C₆F₅ and electron-rich C₆H₅ rings, while 3a packs in an inactive herringbone arrangement [1].

Organic field-effect transistors Crystal engineering π-stacking

Dye-Sensitized Solar Cell Efficiency: Pentafluorophenyl Auxiliary Acceptor Achieves 6.23% PCE Without Co-Adsorbent

The N-pentafluorophenyl-functionalized pyrrole dye LI-6 delivered a power conversion efficiency (PCE) of 6.23% under standard AM 1.5G illumination (100 mW cm⁻²) without the use of chenodeoxycholic acid (CDCA) as a co-adsorbent, compared to 7.83% for the ruthenium-based benchmark dye N719 measured under identical conditions [1]. When compared to the N-cyanophenyl analog LI-5 synthesized in the same study, LI-6 showed superior aggregation suppression and broader spectral coverage, attributed to the stronger electron-withdrawing and steric profile of the C₆F₅ group [1].

Dye-sensitized solar cells Organic sensitizers Photovoltaic efficiency

Lipophilicity Tuning: LogP Differential of +0.70 vs. 2-Phenylpyrrole Enables Predictable Partitioning and Formulation Control

The calculated octanol–water partition coefficient (LogP) of 2-(pentafluorophenyl)-1H-pyrrole is 3.38 , compared to 2.68 for the non-fluorinated analog 2-phenylpyrrole [1] and 2.82 for the mono-fluorinated 2-(4-fluorophenyl)pyrrole . This represents a progressive LogP increase of +0.70 and +0.56, respectively, consistent with the additive effect of aromatic fluorine substitution on hydrophobicity. The polar surface area (PSA) remains constant at 15.79 Ų across all three compounds, indicating that lipophilicity modulation is achieved without altering hydrogen-bonding capacity [1].

Lipophilicity LogP Formulation design

Corrole Macrocycle Synthesis: Solvent-Free Condensation with Pentafluorobenzaldehyde Affords Tris(pentafluorophenyl)corrole in Optimized 17% Overall Yield

The direct solvent-free, catalyst-free condensation of pyrrole with pentafluorobenzaldehyde yields 5,10,15-tris(pentafluorophenyl)corrole, a reaction originally demonstrated to proceed efficiently with Ar = C₆F₅ as the aldehyde component [1]. The pentafluorophenyl-substituted corrole product was explicitly identified as an excellent precursor for further derivatization, including conversion to an ionic, water-soluble corrole [1]. Subsequent mechanistic optimization by Blumenfeld et al. achieved 84% yield in the oxidative cyclization step of the isolated precursor and an overall yield of 17.0% for the target tris(pentafluorophenyl)corrole on a preparative scale [2]. In contrast, analogous solvent-free corrole syntheses using 2,6-difluorophenyl or 2,6-dichlorophenyl aldehydes produce corroles with different solubility, electronic, and metal-coordination profiles that do not support the same SNAr-based post-functionalization chemistry enabled by the five-fold fluorinated aryl ring [1].

Corrole synthesis Porphyrinoid chemistry Solvent-free synthesis

Electronic Fine-Tuning: Pentafluorophenyl Substitution Lowers HOMO/LUMO Levels Without Altering the Frontier Orbital Gap

Comparative cyclic voltammetry and UV-vis absorption analysis of thiophene–pyrrole mixed hexamers end-capped with phenyl (3a), pentafluorophenyl (4a), and mixed phenyl–pentafluorophenyl (5a) units revealed that end-capping identity did not affect the HOMO–LUMO gap, while the multiple fluorine substituents in the pentafluorophenyl derivatives slightly but consistently decreased both HOMO and LUMO energy levels via inductive effects [1]. This is consistent with the stronger electron-withdrawing character of C₆F₅ (cumulative σₚ ~ +0.27 for five fluorines) versus C₆H₅ (σₚ = 0.00) or 4-FC₆H₄ (σₚ ~ +0.06) [2]. The ability to shift frontier orbital energies without compressing the HOMO–LUMO gap is a distinctive feature of perfluorinated aryl substituents that is not replicated by partially fluorinated or non-fluorinated phenyl groups, which either provide insufficient inductive pull or introduce resonance effects that alter the gap.

Electrochemistry HOMO-LUMO engineering Redox tuning

High-Impact Application Scenarios for 2-(Pentafluorophenyl)-1H-pyrrole Derived from Quantitative Differentiation Evidence


OFET Active-Layer Design: Exploiting Aryl–Perfluoroaryl π-Stacking for Charge Transport

Research groups developing solution-processable or single-crystal organic field-effect transistors should select 2-(pentafluorophenyl)-1H-pyrrole as an end-capping or co-monomer building block specifically when herringbone-packed phenyl analogs fail to deliver measurable charge-carrier mobility. The Nishinaga et al. (2011) study demonstrated that incorporating a single C₆F₅ end-cap transforms a structurally analogous OFET-inactive diphenyl system into a functional semiconductor with a hole mobility of 4.1 × 10⁻² cm² V⁻¹ s⁻¹, driven by dipole-induced face-to-face π-stacking . This is directly applicable to the rational design of thiophene–pyrrole co-oligomers, donor–acceptor polymers, and small-molecule semiconductors where solid-state packing, rather than isolated-molecule electronic structure, is the performance-limiting factor.

Metal-Free DSSC Sensitizer Development: Co-Adsorbent-Free Operation with the Pentafluorophenyl Auxiliary Acceptor

The N-pentafluorophenyl-functionalized pyrrole dye LI-6 achieved 6.23% PCE without CDCA co-adsorbent under standard AM 1.5G conditions . This application scenario is particularly relevant for DSSC research teams seeking to eliminate co-adsorbents from electrolyte formulations—simplifying device architecture, reducing interfacial charge recombination pathways, and improving long-term operational stability. Procurement of 2-(pentafluorophenyl)-1H-pyrrole (or its N-functionalized derivatives) is indicated when the research objective involves systematic comparison of auxiliary acceptor strength (C₆F₅ vs. CN–C₆H₄ vs. unsubstituted phenyl) within a conserved D–π–A dye scaffold.

Corrole and Porphyrinoid Platform Synthesis: Gateway to the Tris(pentafluorophenyl)corrole (tpfc) Ecosystem

The solvent-free condensation of pyrrole with pentafluorobenzaldehyde, yielding tris(pentafluorophenyl)corrole, is the foundational synthetic entry to the most extensively studied corrole platform in catalysis, sensing, and photodynamic therapy research . The optimized procedure delivering 17% overall yield at preparative scale (4.5 g of metal-free corrole from a one-pot synthesis) makes this compound the essential pyrrole component for laboratories establishing corrole chemistry programs. Critically, only the pentafluorophenyl-substituted corrole system supports the highly regioselective para-fluorine SNAr chemistry that enables downstream access to amphiphilic, water-soluble, and bioconjugated corrole derivatives .

Lipophilicity-Gradient Compound Libraries for Medicinal Chemistry SAR Studies

The progression of LogP values across the 2-arylpyrrole series—2-phenylpyrrole (2.68) → 2-(4-fluorophenyl)pyrrole (2.82) → 2-(pentafluorophenyl)pyrrole (3.38)—with constant PSA (15.79 Ų) provides medicinal chemists with a clean, single-variable parameter set for constructing lipophilicity–activity relationships without confounding changes in hydrogen-bonding capacity . Procurement of the full fluorination-gradient set, including the pentafluorophenyl analog, is indicated when the SAR objective is to disentangle hydrophobic effects from electronic effects in cell-based potency, permeability, or metabolic stability assays.

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